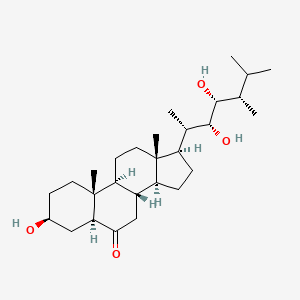

Teasterone

Descripción

Structure

3D Structure

Propiedades

Número CAS |

92751-21-8 |

|---|---|

Fórmula molecular |

C28H48O4 |

Peso molecular |

448.7 g/mol |

Nombre IUPAC |

(3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C28H48O4/c1-15(2)16(3)25(31)26(32)17(4)20-7-8-21-19-14-24(30)23-13-18(29)9-11-28(23,6)22(19)10-12-27(20,21)5/h15-23,25-26,29,31-32H,7-14H2,1-6H3/t16-,17-,18-,19-,20+,21-,22-,23+,25+,26+,27+,28+/m0/s1 |

Clave InChI |

SBSXXCCMIWEPEE-GZKYLSGOSA-N |

SMILES |

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C)O)O |

SMILES isomérico |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)[C@H]([C@@H]([C@@H](C)C(C)C)O)O |

SMILES canónico |

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C)O)O |

Origen del producto |

United States |

Foundational & Exploratory

The Biosynthetic Pathway of Teasterone in Camellia sinensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teasterone, a bioactive brassinosteroid, plays a crucial role in the growth, development, and stress response of Camellia sinensis (the tea plant). As a key intermediate in the brassinosteroid biosynthetic pathway, understanding its synthesis is pivotal for applications in agriculture and pharmacology. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound in Camellia sinensis, drawing upon the established general brassinosteroid pathway in plants and specific evidence from research on tea. This document details the enzymatic steps, relevant genes, and provides adapted experimental protocols for researchers.

Introduction to this compound and Brassinosteroids in Camellia sinensis

Brassinosteroids (BRs) are a class of polyhydroxylated steroidal phytohormones that are essential for plant life. In Camellia sinensis, BRs are involved in regulating various physiological processes, including secondary metabolism, which influences the quality of tea.[1][2] this compound is a C28-brassinosteroid and a critical intermediate in the early C-6 oxidation pathway of brassinosteroid biosynthesis.[3] The presence of key intermediates of this pathway, such as 6-deoxocastasterone and 3-dehydrothis compound, has been confirmed in the leaves of Camellia sinensis, indicating the operation of this pathway in the tea plant.

The Putative Biosynthetic Pathway of this compound in Camellia sinensis

The biosynthesis of this compound in Camellia sinensis is believed to follow the well-characterized pathway established in other plant species, originating from the sterol campesterol. This pathway involves a series of oxidation and reduction reactions catalyzed primarily by cytochrome P450 (CYP450) monooxygenases.[4][5] The pathway can be divided into several key stages, starting from the conversion of campesterol to campestanol, followed by the early C-6 oxidation steps leading to this compound.

From Campesterol to Campestanol

The biosynthesis begins with the conversion of campesterol, a common plant sterol, to campestanol. This is a critical step catalyzed by the DET2 enzyme, a steroid 5α-reductase.[5]

The Early C-6 Oxidation Pathway to this compound

Once campestanol is formed, the early C-6 oxidation pathway commences, involving a series of hydroxylation and oxidation steps to yield this compound. The key enzymes in this part of the pathway are members of the CYP90 and CYP85 families of cytochrome P450s.

The proposed enzymatic steps are as follows:

-

Campestanol to 6-oxocampestanol: The first step is the oxidation of campestanol at the C-6 position to form 6-oxocampestanol.

-

6-oxocampestanol to Cathasterone: This is followed by hydroxylation at the C-22 position, catalyzed by a C-22 hydroxylase (DWF4/CYP90B1), to produce cathasterone.

-

Cathasterone to this compound: The final step in the synthesis of this compound is the hydroxylation of cathasterone at the C-23 position, a reaction also likely catalyzed by a cytochrome P450 enzyme.

Quantitative Data

While specific quantitative data for the this compound biosynthetic pathway in Camellia sinensis is limited, data from studies on the effects of exogenous brassinosteroids on tea plants provide insights into the regulation of related metabolic pathways.

Table 1: Effect of Exogenous 24-Epibrassinolide (EBR) on Tea Plant Growth and Yield [1]

| EBR Concentration (ppm) | Sprout Length (cm) | Bud Density (buds/m²) | 100-Bud Weight (g) | Yield ( kg/ha ) |

| 0 (Control) | 5.2 ± 0.3 | 850 ± 45 | 25.6 ± 1.2 | 1520 ± 80 |

| 0.05 | 5.4 ± 0.4 | 910 ± 50 | 27.8 ± 1.5 | 1680 ± 90 |

| 0.1 | 5.8 ± 0.5 | 980 ± 60 | 29.5 ± 1.8 | 2090 ± 110 |

| 0.5 | 5.7 ± 0.4 | 960 ± 55 | 28.9 ± 1.7 | 2010 ± 100 |

| 1.0 | 5.6 ± 0.4 | 930 ± 50 | 28.1 ± 1.6 | 1950 ± 95 |

Table 2: Time-Course Effect of 0.5 ppm EBR on Total Polyphenols and Amino Acids in Tea Leaves [1]

| Time (hours) | Total Polyphenols (% increase) | Total Amino Acids (% increase) |

| 3 | 12.95 | 14.41 |

| 6 | 13.13 | 24.01 |

| 12 | 19.20 | 27.85 |

| 24 | 16.78 | 35.86 |

| 48 | 11.01 | 27.19 |

Experimental Protocols

The following are adapted protocols for researchers interested in studying the this compound biosynthetic pathway in Camellia sinensis.

Protocol for Extraction and Quantification of Brassinosteroids (including this compound) from Camellia sinensis Leaves using GC-MS

This protocol is adapted from general methods for plant hormone analysis.

1. Sample Preparation:

- Collect fresh young leaves of Camellia sinensis.

- Immediately freeze in liquid nitrogen and lyophilize.

- Grind the lyophilized tissue to a fine powder.

2. Extraction:

- Extract the powdered tissue (approx. 1g) with 80% methanol at 4°C overnight with continuous shaking.

- Centrifuge the extract and collect the supernatant.

- Repeat the extraction process twice and combine the supernatants.

3. Purification:

- Partition the methanol extract against an equal volume of n-hexane to remove lipids.

- Evaporate the methanol phase to dryness under vacuum.

- Redissolve the residue in a small volume of methanol and subject it to solid-phase extraction (SPE) using a C18 cartridge to remove polar impurities.

- Elute the brassinosteroid fraction with 80% methanol.

4. Derivatization:

- Evaporate the purified fraction to dryness.

- Derivatize the sample with a suitable reagent, such as methaneboronic acid or trimethylsilyl (TMS) ether, to increase volatility for GC-MS analysis.[6]

5. GC-MS Analysis:

- Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer (GC-MS).

- Use a suitable capillary column (e.g., DB-5) and a temperature gradient program to separate the different brassinosteroids.

- Identify this compound and other intermediates based on their retention times and mass spectra compared to authentic standards.

- Quantify the compounds using a suitable internal standard (e.g., deuterated brassinosteroid).

Start [label="Fresh Tea Leaves"];

Freeze [label="Freeze in Liquid N2 & Lyophilize"];

Grind [label="Grind to Fine Powder"];

Extract [label="Extract with 80% Methanol"];

Purify [label="Purify by SPE (C18)"];

Derivatize [label="Derivatize (e.g., with Methaneboronic Acid)"];

Analyze [label="GC-MS Analysis"];

End [label="Quantification of this compound"];

Start -> Freeze;

Freeze -> Grind;

Grind -> Extract;

Extract -> Purify;

Purify -> Derivatize;

Derivatize -> Analyze;

Analyze -> End;

}

Protocol for Functional Characterization of Putative Biosynthetic Genes (e.g., CYP90B1) from Camellia sinensis

This protocol outlines the steps to functionally characterize a candidate gene from tea involved in this compound biosynthesis.

1. Gene Isolation and Cloning:

- Isolate total RNA from young leaves of Camellia sinensis.

- Synthesize cDNA using reverse transcriptase.

- Amplify the full-length coding sequence of the candidate gene (e.g., a CYP90B1 homolog) using PCR with gene-specific primers.

- Clone the PCR product into an appropriate expression vector (e.g., a yeast or E. coli expression vector).

2. Heterologous Expression:

- Transform the expression construct into a suitable host organism (e.g., Saccharomyces cerevisiae or Escherichia coli).

- Induce the expression of the recombinant protein.

3. Enzyme Assays:

- Prepare a crude enzyme extract or purify the recombinant protein from the host cells.

- Incubate the enzyme with the putative substrate (e.g., cathasterone for a C-23 hydroxylase) and necessary cofactors (e.g., NADPH).

- After a defined incubation period, stop the reaction and extract the products.

4. Product Identification:

- Analyze the reaction products using GC-MS or LC-MS/MS.

- Compare the retention time and mass spectrum of the product with an authentic standard of this compound to confirm the enzyme's activity.

Start [label="Isolate RNA from Tea Leaves"];

cDNA [label="Synthesize cDNA"];

PCR [label="Amplify Candidate Gene (e.g., CYP90B1)"];

Clone [label="Clone into Expression Vector"];

Express [label="Heterologous Expression (e.g., in Yeast)"];

Assay [label="Enzyme Assay with Substrate"];

Analyze [label="Product Analysis (GC-MS/LC-MS/MS)"];

End [label="Confirm Enzyme Function"];

Start -> cDNA;

cDNA -> PCR;

PCR -> Clone;

Clone -> Express;

Express -> Assay;

Assay -> Analyze;

Analyze -> End;

}

Conclusion and Future Perspectives

While the precise, step-by-step biosynthetic pathway of this compound in Camellia sinensis is yet to be fully elucidated, the available evidence strongly supports its synthesis via the early C-6 oxidation pathway, starting from campesterol. The identification of key intermediates in tea leaves provides a solid foundation for further research. Future studies should focus on the functional characterization of the specific cytochrome P450 enzymes from Camellia sinensis that are homologous to the known brassinosteroid biosynthetic enzymes in other plants. Isotopic labeling studies in tea plant cell cultures could definitively trace the metabolic flow from precursors to this compound. A deeper understanding of this pathway will not only advance our knowledge of plant endocrinology but also open up new avenues for enhancing tea quality and resilience through biotechnological approaches.

References

- 1. Brassinosteroids Improve Quality of Summer Tea (Camellia sinensis L.) by Balancing Biosynthesis of Polyphenols and Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Brassinosteroids Improve Quality of Summer Tea (Camellia sinensis L.) by Balancing Biosynthesis of Polyphenols and Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of a cholesterol-derived brassinosteroid, 28-norcastasterone, in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Feedback Inhibition Might Dominate the Accumulation Pattern of BR in the New Shoots of Tea Plants (Camellia sinensis) [frontiersin.org]

- 5. Brassinosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CA2727891A1 - Method for measuring total content of natural brassinosteroids using chromatography apparatus - Google Patents [patents.google.com]

Unveiling the Bioactive Potential of Teasterone and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teasterone, a member of the phytoecdysteroid family of naturally occurring steroids, and its derivatives are emerging as compounds of significant interest within the scientific and drug development communities. Exhibiting a diverse range of biological activities, these molecules hold promise for therapeutic applications spanning anabolic, anti-inflammatory, and anticancer domains. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound and its derivatives, with a focus on their underlying mechanisms of action, quantitative data from relevant bioassays, and detailed experimental protocols.

Introduction to this compound and Phytoecdysteroids

This compound is a polyhydroxylated phytosteroid, a class of compounds found in various plants and insects.[1] Phytoecdysteroids, such as this compound, are structurally similar to insect molting hormones and play a crucial role in plant defense against herbivores.[2] In mammals, these compounds have been shown to exert a variety of pharmacological effects without the androgenic side effects associated with synthetic anabolic steroids.[3] The primary mechanism of action for phytoecdysteroids is through the activation of the ecdysteroid receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP) to regulate gene expression.[4]

Biological Activities of this compound and Phytoecdysteroids

While specific quantitative data for this compound remains limited in the current body of scientific literature, the broader class of phytoecdysteroids, to which this compound belongs, has been more extensively studied. The biological activities described in this section are based on data from studies on various phytoecdysteroids and are presumed to be relevant to this compound.

Anabolic Activity

Phytoecdysteroids are renowned for their anabolic properties, promoting protein synthesis and muscle growth.[3][5] This has led to their investigation as potential performance enhancers and as therapeutic agents for muscle wasting conditions.

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of phytoecdysteroids. They have been observed to modulate the expression of inflammatory cytokines and other mediators of the inflammatory response.[6][7]

Anticancer Potential

Emerging research suggests that phytoecdysteroids may possess anticancer properties.[8] Studies have indicated their ability to induce apoptosis and inhibit the proliferation of various cancer cell lines.

Insect Molting Activity

As ecdysteroid analogs, phytoecdysteroids can disrupt the normal molting process in insects, making them potential candidates for the development of novel insecticides.[9]

Quantitative Data on Phytoecdysteroid Activity

The following tables summarize the available quantitative data for the biological activity of various phytoecdysteroids. It is important to note the absence of specific data for this compound in many of these assays.

Table 1: Ecdysteroid Receptor (EcR) Binding Affinity

| Compound | Receptor Source | Kd (nM) | Reference |

| Ponasterone A | Chilo suppressalis EcR/USP | 1.2 | [9] |

| Ponasterone A | Drosophila melanogaster EcR | 55 | [9] |

| Ecdysterone | N/A | -8.65 kcal/mol (Binding Affinity) | [10] |

| Testosterone | Androgen Receptor (AR) | -8.65 kcal/mol (Binding Affinity) | [10] |

Table 2: In Vitro Bioactivity of Phytoecdysteroids

| Compound | Assay | Cell Line | IC50 / EC50 | Reference |

| Stigmastadiene phytosterol | Anticancer Activity | HeLa | 22.44 µM | [8] |

| Dendrosterone | Nitric Oxide Production Inhibition | RAW 264.7 | 13.74 µM (Compound 21), 13.92 µM (Compound 22) | [8] |

| Tanshinone IIA Derivative (I-2) | Endothelial Protective Effect | EA.hy926 | Potent (Specific value not provided) | [11] |

| Tanshinone IIA Derivative (II) | Endothelial Protective Effect | EA.hy926 | Potent (Specific value not provided) | [11] |

| Amino Chalcone Derivative (13e) | Antiproliferative Activity | MGC-803 | 1.52 µM | [12] |

| Amino Chalcone Derivative (13e) | Antiproliferative Activity | HCT-116 | 1.83 µM | [12] |

| Amino Chalcone Derivative (13e) | Antiproliferative Activity | MCF-7 | 2.54 µM | [12] |

| Progesterone Derivative (17) | Anticancer Activity | MCF-7 | 4 ± 0.02 µM | [13] |

| Testosterone Derivative (18) | Anticancer Activity | PC-3 | 3.14 ± 0.4 µM | [13] |

| Turosteride | 5α-reductase Inhibition (human) | N/A | 55 nM | [14] |

| Turosteride | 5α-reductase Inhibition (rat) | N/A | 53 nM | [14] |

Signaling Pathways

The primary signaling pathway for ecdysteroids involves the activation of the ecdysteroid receptor (EcR). Upon ligand binding, the EcR-USP heterodimer translocates to the nucleus and binds to ecdysone response elements (EcREs) on the DNA, thereby regulating the transcription of target genes.

There is also evidence of crosstalk between ecdysteroid signaling and other major pathways, such as the insulin signaling pathway, which can influence cellular growth and metabolism.

Experimental Protocols

This section provides an overview of common experimental protocols used to assess the biological activity of phytoecdysteroids.

Ecdysteroid Receptor Binding Assay

This assay measures the affinity of a compound for the ecdysteroid receptor.

Workflow:

Methodology:

-

Receptor Preparation: The ecdysteroid receptor (EcR) and its heterodimeric partner ultraspiracle (USP) are expressed and purified.[9]

-

Radioligand Binding: A radiolabeled ecdysteroid, such as [3H]ponasterone A, is used as the ligand.

-

Competition Assay: The ability of the test compound (e.g., this compound) to displace the radioligand from the receptor is measured at various concentrations.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated.[15]

Cell-Based Bioassays

Cell-based assays are used to determine the functional activity of phytoecdysteroids.

Workflow:

Methodology (Example: Drosophila melanogaster BII Cell Bioassay):

-

Cell Culture: Drosophila melanogaster BII cells, which are responsive to ecdysteroids, are cultured in an appropriate medium.

-

Treatment: Cells are treated with various concentrations of the test compound.

-

Response Measurement: The cellular response, such as cell aggregation or induction of a reporter gene, is measured.

-

Data Analysis: The effective concentration that produces 50% of the maximal response (EC50) is calculated.[16]

In Vivo Studies

Animal models are used to evaluate the systemic effects of phytoecdysteroids.

Methodology (Example: Anabolic Activity in Rats):

-

Animal Model: Male Wistar rats are often used.

-

Administration: The test compound is administered orally or via injection for a specified period.

-

Endpoint Measurement: At the end of the study, parameters such as muscle mass, body weight, and protein content in specific muscles are measured.[3]

-

Data Analysis: The effects of the test compound are compared to a control group.

Synthesis of this compound Derivatives

The synthesis of derivatives of phytoecdysteroids is an active area of research aimed at improving their biological activity, bioavailability, and target specificity. While specific protocols for this compound derivatives are not widely published, general strategies for modifying the steroid nucleus can be applied. These often involve reactions at the various hydroxyl groups or the ketone function to introduce new functional groups or link the steroid to other molecules.[11][13]

Conclusion and Future Directions

This compound and its derivatives represent a promising class of bioactive compounds with a wide range of potential therapeutic applications. While research on phytoecdysteroids as a class is advancing, there is a clear need for more specific studies focused on this compound to fully elucidate its pharmacological profile and mechanism of action. Future research should aim to:

-

Generate specific quantitative data on the biological activities of this compound.

-

Synthesize and evaluate a library of this compound derivatives to explore structure-activity relationships.

-

Conduct in-depth mechanistic studies to identify the specific molecular targets and signaling pathways modulated by this compound.

-

Perform preclinical and clinical studies to assess the safety and efficacy of this compound and its derivatives for various therapeutic indications.

By addressing these key areas, the full potential of this compound and its derivatives as novel therapeutic agents can be realized.

References

- 1. Effects of transdermal testosterone treatment on inflammatory markers in elderly males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Testosterone Enanthate: An In Vitro Study of the Effects Triggered in MG-63 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Testosterone Inhibits Secretion of the Pro-Inflammatory Chemokine CXCL1 from Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ligand-binding pocket of the ecdysone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anabolic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phytoecdysteroids: Distribution, Structural Diversity, Biosynthesis, Activity, and Crosstalk with Phytohormones | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Binding affinity of nonsteroidal ecdysone agonists against the ecdysone receptor complex determines the strength of their molting hormonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular insights into the role of Estrogen Receptor Beta in Ecdysterone Mediated Anabolic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of tanshinone IIA derivatives as novel endothelial protective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, pharmacological evaluation and docking studies of progesterone and testosterone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Endocrine properties of the testosterone 5 alpha-reductase inhibitor turosteride (FCE 26073) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. IC50 - Wikipedia [en.wikipedia.org]

- 16. Modeling the interplay of sex hormones in cardiac hypertrophic signaling | PLOS Computational Biology [journals.plos.org]

A Technical Guide to the Isolation of Steroidal Saponins from Camellia sinensis

Disclaimer: The compound "Teasterone" is not a scientifically recognized term. This guide, therefore, details the discovery and isolation of representative steroidal and triterpenoid saponins from the tea plant, Camellia sinensis, a plausible natural source given the requested name. The methodologies and data presented are based on established scientific literature for analogous compounds.

Introduction

The quest for novel bioactive compounds from natural sources is a cornerstone of drug discovery and development. Plants, in particular, offer a rich reservoir of complex chemical entities with diverse pharmacological potential. The tea plant, Camellia sinensis, is consumed globally and is known for a wide array of bioactive constituents, including polyphenols, alkaloids, and steroids. While catechins are the most studied components, C. sinensis also produces a variety of steroidal and triterpenoid saponins, which have demonstrated properties such as anti-inflammatory, cytotoxic, and hypoglycemic activities.[1]

This technical whitepaper provides an in-depth guide for the discovery and isolation of these saponins from Camellia sinensis. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and workflow visualizations to facilitate the successful isolation and characterization of these target compounds.

Discovery and Natural Sources

Phytochemical screenings of Camellia sinensis leaves and seeds have confirmed the presence of steroids and triterpenoid saponins.[2][3] These compounds are part of the plant's natural defense mechanisms. Specifically, various acylated oleanane-type triterpene saponins, such as foliatheasaponins and theasaponins, have been successfully isolated from tea leaves and seeds.[3][4] The concentration and specific profile of these saponins can vary depending on the part of the plant used (leaves, flowers, or seeds), the age of the plant material, and the specific cultivar.[1][3][5]

Table 1: Representative Saponins Isolated from Camellia sinensis

| Compound Class | Specific Examples | Natural Source | Key Bioactivities Reported |

|---|---|---|---|

| Triterpene Saponins | Foliathiasaponins I-V | Leaves (Tencha) | Inhibition of antigen-induced degranulation[4] |

| Acylated Oleanane-type Triterpene Saponins | Theasaponins A4, A5, C1, E8, E9, G1, H1 | Seeds | Not specified in the provided context[3] |

| Oleanane-type Triterpene Saponins | Chakasaponins I & II, Floratheasaponin A | Flower Buds | Antiproliferative activity against carcinoma cells[1] |

Experimental Protocols

The isolation of steroidal saponins from C. sinensis is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocols are generalized from methods reported in the literature.[4][6][7]

This protocol outlines the initial solvent extraction and partitioning to obtain a crude saponin-rich fraction.

-

Preparation of Plant Material:

-

Air-dry fresh Camellia sinensis leaves or seeds at room temperature until brittle.

-

Grind the dried material into a fine powder (particle size of 0.2-0.4 mm is optimal) to increase the surface area for extraction.[8]

-

-

Solvent Extraction:

-

Perform an exhaustive extraction of the powdered plant material (e.g., 500 g) using methanol or ethanol in a Soxhlet apparatus for 24-48 hours.[7][9] The high temperature of Soxhlet extraction can sometimes degrade thermally sensitive compounds.[9]

-

Alternatively, macerate the powder in the solvent at room temperature for 72 hours with periodic agitation.[9]

-

Concentrate the resulting extract under reduced pressure using a rotary evaporator at 40-50°C to yield a dark, viscous crude extract.

-

-

Solvent-Solvent Partitioning:

-

Suspend the crude methanolic/ethanolic extract in distilled water.

-

Perform sequential liquid-liquid extraction in a separatory funnel with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol.

-

The saponins will typically partition into the more polar fractions, particularly the n-butanol fraction.

-

Collect each fraction and evaporate the solvent in vacuo to yield the respective dried fractions.

-

This protocol details the separation of individual saponins from the crude fraction using column chromatography and High-Performance Liquid Chromatography (HPLC).

-

Column Chromatography (CC):

-

Subject the n-butanol fraction (the fraction typically richest in saponins) to column chromatography over a silica gel (70-230 mesh) stationary phase.

-

Create a solvent gradient for the mobile phase, starting with a non-polar solvent system and gradually increasing polarity. A common gradient is Chloroform-Methanol (CHCl₃-MeOH), starting from 100:1 and gradually increasing the proportion of methanol.

-

Collect fractions of 20-30 mL and monitor them using Thin Layer Chromatography (TLC).

-

Combine fractions that show similar TLC profiles.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Further purify the combined fractions from CC using a reverse-phase (C18) preparative HPLC column.

-

Use a mobile phase typically consisting of a gradient of acetonitrile (ACN) and water, or methanol and water.

-

Monitor the elution profile with a UV detector (e.g., at 210 nm or 280 nm) to isolate pure compounds.[6]

-

Collect the peaks corresponding to individual compounds, concentrate them, and dry them to yield pure saponins.

-

-

Structural Elucidation:

Data Presentation

Effective isolation procedures require careful quantification at each step. The following tables provide a template for presenting such data.

Table 2: Extraction and Fractionation Yields from C. sinensis Leaves (500g Dry Weight)

| Step | Material | Yield (g) | Percent Yield (%) |

|---|---|---|---|

| 1 | Dry Leaf Powder | 500.0 | 100.0 |

| 2 | Crude Methanolic Extract | 75.0 | 15.0 |

| 3 | n-Hexane Fraction | 12.5 | 2.5 |

| 4 | Chloroform Fraction | 8.0 | 1.6 |

| 5 | n-Butanol Fraction | 22.0 | 4.4 |

| 6 | Aqueous Residue | 32.5 | 6.5 |

Table 3: HPLC Purification Parameters for a Representative Saponin

| Parameter | Value |

|---|---|

| Column | C18 Reverse-Phase (250 x 10 mm, 5 µm) |

| Mobile Phase | A: Water, B: Acetonitrile (ACN) |

| Gradient | 0-5 min (20% B), 5-35 min (20-80% B), 35-40 min (80% B) |

| Flow Rate | 2.0 mL/min |

| Detection Wavelength | 210 nm |

| Retention Time (tR) | 28.5 min |

| Isolated Yield | 15 mg |

| Purity (by analytical HPLC) | >98% |

Visualizations

Diagrams are essential for visualizing complex workflows and biological pathways.

Caption: Workflow for the isolation of steroidal saponins from C. sinensis.

Certain saponins from C. sinensis have been found to induce apoptosis in cancer cells, often through the activation of caspase pathways.[1]

Caption: Apoptosis induction pathway by tea saponins in carcinoma cells.[1]

References

- 1. The Antiproliferative Effect of Chakasaponins I and II, Floratheasaponin A, and Epigallocatechin 3-O-Gallate Isolated from Camellia sinensis on Human Digestive Tract Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. Bioactive saponins and glycosides. XXV. Acylated oleanane-type triterpene saponins from the seeds of tea plant (Camellia sinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioactive saponins and glycosides. XXVIII. New triterpene saponins, foliatheasaponins I, II, III, IV, and V, from Tencha (the leaves of Camellia sinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. uk.synergytaste.com [uk.synergytaste.com]

- 7. mdpi.com [mdpi.com]

- 8. Efficient extraction strategies of tea (Camellia sinensis) biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Testosterone

This guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and analytical and synthetic methodologies related to testosterone. It is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Stereochemistry

Testosterone is a naturally occurring steroid hormone belonging to the androgen group.[1][2] Its chemical structure is based on the androstane nucleus, which consists of four fused rings: three cyclohexane rings and one cyclopentane ring.[3] The systematic IUPAC name for testosterone is (8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one.[4]

The testosterone molecule possesses a ketone group at the C-3 position and a hydroxyl group at the C-17 position. A double bond is present between the C-4 and C-5 positions of the A-ring.[3] The stereochemistry of testosterone is critical for its biological activity. The hydroxyl group at the C-17 position is in the beta (β) configuration, meaning it projects above the plane of the steroid nucleus. This is a key feature for its interaction with the androgen receptor. The fusion of the rings also creates a specific three-dimensional structure that is essential for its function. High-resolution rotational spectroscopy has revealed that in the gas phase, testosterone adopts an extended disposition.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of testosterone is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₂₈O₂ | [4][7] |

| Molecular Weight | 288.42 g/mol | [4][7] |

| Melting Point | 155 °C | [4][8] |

| Appearance | White crystalline powder | [8][9] |

| Optical Rotation | [α]²⁴_D_ +109° (c=4 in ethanol) | [4][8] |

| Water Solubility | 23.4 mg/L (at 25 °C) | [4] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform, and other organic solvents. | [7][8][10][11] |

| logP (Octanol/Water) | 3.32 | [4] |

Experimental Protocols

Synthesis of Testosterone from Cholesterol

The biosynthesis and chemical synthesis of testosterone often start from cholesterol. The following is a generalized multi-step synthetic pathway.

Experimental Workflow for Testosterone Synthesis from Cholesterol

References

- 1. Testosterone - Wikipedia [en.wikipedia.org]

- 2. Testosterone (PIM 519) [inchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Testosterone | C19H28O2 | CID 6013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. uvadoc.uva.es [uvadoc.uva.es]

- 7. Testosterone =98 58-22-0 [sigmaaldrich.com]

- 8. Testosterone | 58-22-0 [chemicalbook.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Testosterone CAS#: 58-22-0 [m.chemicalbook.com]

Comprehensive literature review on Teasterone research

An In-depth Technical Guide to Testosterone Research

This document provides a comprehensive review of the current state of testosterone research, intended for researchers, scientists, and professionals in drug development. It covers the fundamental signaling pathways, summarizes key quantitative data from clinical trials, and details common experimental protocols.

Introduction to Testosterone

Testosterone is the primary male sex hormone and an anabolic steroid, playing a crucial role in the development of male reproductive tissues such as the testes and prostate, as well as promoting secondary sexual characteristics like increased muscle and bone mass, and the growth of body hair.[1][2] Beyond its role in male development, testosterone is essential for health and well-being in both sexes, influencing libido, energy levels, bone health, and cognitive function.[3][4][5][6] In males, testosterone is primarily produced by the Leydig cells in the testes, regulated by luteinizing hormone (LH).[1] Dysregulation of testosterone levels can lead to various conditions, including infertility and metabolic disorders, making its study critical for male health.[1][2]

Testosterone Signaling Pathways

Testosterone exerts its effects through two primary signaling pathways: the classical (genomic) pathway, which involves direct gene regulation, and the non-classical (non-genomic) pathways, which involve rapid, kinase-mediated events.[7][8][9]

Classical (Genomic) Signaling

The classical pathway is the well-established mechanism of androgen action.[8] Testosterone, being lipid-soluble, diffuses across the cell membrane and binds to the Androgen Receptor (AR) located in the cytoplasm.[7][8] This binding event causes a conformational change in the AR, leading to its dissociation from heat shock proteins.[7][8] The activated Testosterone-AR complex then translocates into the nucleus, where it binds to specific DNA sequences known as Androgen Response Elements (AREs).[7][8] This binding initiates the recruitment of co-regulator proteins (co-activators and co-repressors) that modulate the transcription of target genes, a process that typically takes 30-45 minutes to initiate changes in gene expression.[8]

References

- 1. Hormones and Signaling Pathways Involved in the Stimulation of Leydig Cell Steroidogenesis [mdpi.com]

- 2. endocrine.org [endocrine.org]

- 3. Impact of Testosterone on Male Health: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benefits of Testosterone Hormone in the Human Body: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Testosterone Levels by Age: Normal Levels for Males and Females [healthline.com]

- 7. researchgate.net [researchgate.net]

- 8. Testosterone signaling and the regulation of spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Testosterone signaling and the regulation of spermatogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of Testosterone on Mammalian Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Testosterone, a primary androgenic hormone, plays a crucial role in the development and maintenance of male reproductive tissues and secondary sexual characteristics. Beyond its well-established physiological functions, testosterone has been the subject of extensive in vitro research to elucidate its effects on various mammalian cell lines. These studies are pivotal in understanding its potential therapeutic applications and toxicological profiles. This technical guide provides a comprehensive overview of the in vitro effects of testosterone, focusing on its impact on cell viability, apoptosis, and the underlying signaling pathways. All information presented is collated from publicly available research data.

Data Presentation: Quantitative Effects of Testosterone on Mammalian Cell Lines

The in vitro effects of testosterone on cell viability and proliferation are highly dependent on the cell line, concentration, and duration of exposure. While many studies demonstrate dose-dependent effects, specific IC50 values are not always reported. The following tables summarize the available quantitative data.

Table 1: Effects of Testosterone on Cell Viability and Proliferation

| Cell Line | Cell Type | Effect | Concentration | Duration | Citation |

| A549 | Human Lung Carcinoma | Decreased Viability | IC50 dose (value not specified) | Not Specified | [1] |

| A172 | Human Glioblastoma | Decreased Viability | 0.1, 1, and 10 mg/mL | Not Specified | [2] |

| Hek293 | Human Embryonic Kidney | Decreased Viability | 1000 µg/mL | Not Specified | [1] |

| MG-63 | Human Osteosarcoma | Cytostatic Effect | 100 µM | 9 days | [3] |

| MG-63 | Human Osteosarcoma | No effect on proliferation | 10 µM | 9 days | [3] |

| P388 | Murine Leukemia | Inhibition of Proliferation | 10⁻⁷ M | Not Specified | [4][5] |

| Granulosa Cells | Murine Ovarian | Promoted Proliferation | 10⁻⁶ and 10⁻⁵ M | 24 and 48 hours | [6] |

| Granulosa Cells | Murine Ovarian | Inhibited Proliferation | 10⁻³ M | 24 and 48 hours | [6] |

| Theca-Interstitial Cells | Murine Ovarian | Promoted Proliferation | 10⁻⁶ and 10⁻⁵ M | Not Specified | [6] |

| Theca-Interstitial Cells | Murine Ovarian | Inhibited Proliferation | 10⁻⁴ and 10⁻³ M | Not Specified | [6] |

| Bone Marrow MSCs | Human | Promoted Proliferation | 10⁻⁸ M | Not Specified | [7] |

| LNCaP | Human Prostate Cancer | Enhanced Proliferation | 10 nM | Not Specified | [8] |

Table 2: Effects of Testosterone on Apoptosis

| Cell Line | Cell Type | Effect | Concentration | Duration | Citation |

| A549 | Human Lung Carcinoma | Induction of Apoptosis | IC50 dose (value not specified) | Not Specified | [1] |

| A549 | Human Lung Carcinoma | Decreased Bcl-2 expression | IC50 dose (value not specified) | Not Specified | [1] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro studies. Below are protocols for two key assays commonly used to assess the effects of testosterone on cell viability and apoptosis.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Treatment: Remove the culture medium and add fresh medium containing various concentrations of testosterone. Include a vehicle control (medium with the solvent used to dissolve testosterone, e.g., DMSO) and a negative control (medium only).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well.[2] Mix gently to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate cell viability as a percentage of the control group: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

Apoptosis Detection using Annexin V Staining

The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early event in apoptosis.

Principle: Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS. When conjugated to a fluorescent dye (e.g., FITC), it can be used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of testosterone for the specified duration.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Signaling Pathways and Visualizations

Testosterone exerts its effects through both genomic and non-genomic signaling pathways. The classical genomic pathway involves the binding of testosterone to the androgen receptor (AR), leading to its translocation to the nucleus and modulation of gene transcription.[9] Non-genomic pathways involve the rapid activation of intracellular signaling cascades, often initiated at the cell membrane.

Experimental Workflow for In Vitro Analysis of Testosterone

The following diagram illustrates a typical workflow for investigating the in vitro effects of testosterone on a mammalian cell line.

Caption: Experimental workflow for studying testosterone's in vitro effects.

Testosterone Signaling Through Androgen Receptor (Genomic Pathway)

This pathway illustrates the classical mechanism of testosterone action, leading to changes in gene expression.

Caption: Testosterone's genomic signaling pathway via the Androgen Receptor.[9]

Non-Genomic Testosterone Signaling via PI3K/Akt and MAPK/ERK Pathways

Testosterone can also induce rapid cellular responses through non-genomic pathways that involve the activation of kinase cascades.[10][11][12]

Caption: Testosterone's non-genomic signaling through PI3K/Akt and MAPK/ERK.[10][11]

Conclusion

The in vitro effects of testosterone on mammalian cell lines are multifaceted, influencing cell fate through a complex interplay of genomic and non-genomic signaling pathways. The response to testosterone is highly context-dependent, varying with cell type, concentration, and duration of exposure. This guide provides a foundational understanding of these effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades. Further research is warranted to fully elucidate the precise molecular mechanisms and to establish a more comprehensive database of dose-response relationships across a wider range of cell lines. Such knowledge is indispensable for advancing our understanding of testosterone's role in health and disease and for the development of novel therapeutic strategies.

References

- 1. sid.ir [sid.ir]

- 2. iicbe.org [iicbe.org]

- 3. Testosterone Enanthate: An In Vitro Study of the Effects Triggered in MG-63 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of testosterone on growth of P388 leukemia cell line in vivo and in vitro. Distribution of peripheral blood T lymphocytes and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Testosterone Propionate Promotes Proliferation and Viability of Bone Marrow Mesenchymal Stem Cells while Preserving Their Characteristics and Inducing Their Anti-Cancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Crosstalking between Androgen and PI3K/AKT Signaling Pathways in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Testosterone Signaling Cascade and Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Testosterone, the primary male sex hormone, is a critical regulator of a vast array of physiological processes, extending from the development and maintenance of the male reproductive system and secondary sexual characteristics to influencing bone density, muscle mass, and even cognitive function.[1][2] The biological actions of testosterone are mediated through its interaction with the androgen receptor (AR), a ligand-dependent transcription factor belonging to the steroid hormone nuclear receptor superfamily.[1][3] Dysregulation of the testosterone signaling pathway is implicated in a variety of pathological conditions, including androgen insensitivity syndromes, hypogonadism, and the progression of prostate cancer.[4][5] A comprehensive understanding of the molecular mechanisms governing testosterone signaling and its binding affinity to the androgen receptor is therefore paramount for the development of novel therapeutic interventions.

This technical guide provides an in-depth exploration of the testosterone signaling cascade, encompassing both the classical genomic and the more recently elucidated non-canonical pathways. Furthermore, it presents a detailed overview of androgen receptor binding affinity, supported by quantitative data and established experimental protocols for its characterization.

The Androgen Receptor: Structure and Function

The human androgen receptor is a 90-kilobase protein comprised of four main functional domains:

-

N-Terminal Domain (NTD): This domain is highly variable and contains the activation function 1 (AF-1) region, which is crucial for transcriptional activation.

-

DNA-Binding Domain (DBD): A highly conserved region containing two zinc finger motifs that facilitate the binding of the receptor to specific DNA sequences known as androgen response elements (AREs).[1][6]

-

Hinge Region: This flexible region connects the DBD and the ligand-binding domain.

-

Ligand-Binding Domain (LBD): Located at the C-terminus, this domain is responsible for binding to androgens like testosterone and dihydrotestosterone (DHT).[4][7] This binding induces a conformational change in the AR, which is a critical step in its activation.[3][8]

Testosterone Signaling Pathways

Testosterone exerts its cellular effects through two primary signaling pathways: the classical (genomic) pathway and the non-canonical (non-genomic) pathways.[8][9]

Classical (Genomic) Signaling Pathway

The classical pathway involves the direct regulation of gene expression and typically occurs over a period of minutes to hours.[9]

-

Ligand Binding: Testosterone, being a lipophilic molecule, diffuses across the cell membrane and binds to the androgen receptor located in the cytoplasm.[8][9] In many target tissues, testosterone is first converted to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5α-reductase.[2][10]

-

Conformational Change and Dissociation: Upon ligand binding, the AR undergoes a conformational change, leading to its dissociation from a complex of heat shock proteins (HSPs), including HSP70 and HSP90, which maintain the receptor in an inactive state.[8][11]

-

Nuclear Translocation and Dimerization: The activated AR-ligand complex translocates into the nucleus, where it forms a homodimer.[1][11]

-

DNA Binding and Gene Transcription: The AR homodimer then binds to specific DNA sequences called androgen response elements (AREs) located in the promoter or enhancer regions of target genes.[1][9] This binding, along with the recruitment of co-activator or co-repressor proteins, modulates the transcription of androgen-responsive genes, ultimately leading to a physiological response.[9][11]

Non-Canonical (Non-Genomic) Signaling Pathways

In addition to the classical genomic pathway, testosterone can also elicit rapid cellular responses that are independent of gene transcription.[9][12] These non-canonical pathways are initiated at the cell membrane and involve the activation of various intracellular signaling cascades.[13][14]

1. G-Protein Coupled Receptor (GPCR) and Calcium Influx Pathway:

Testosterone can bind to a putative G-protein coupled receptor (GPCR) on the cell surface.[9][13] This interaction is thought to activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 can then trigger the release of calcium from intracellular stores, leading to a rapid increase in intracellular calcium concentration ([Ca2+]).[9][12] This calcium influx can modulate the activity of various downstream effectors.

2. Kinase Activation Pathway (MAPK/ERK and PI3K/Akt):

Testosterone can also rapidly activate intracellular kinase cascades.[9][12] One well-described pathway involves the interaction of testosterone with a membrane-associated AR, which then recruits and activates the Src tyrosine kinase.[15][16] Activated Src can then phosphorylate and activate the epidermal growth factor receptor (EGFR), initiating the mitogen-activated protein kinase (MAPK) cascade, which includes the sequential activation of Raf, MEK, and ERK.[12][15] Phosphorylated ERK can then translocate to the nucleus to phosphorylate transcription factors like CREB, thereby influencing gene expression indirectly.[9]

Additionally, testosterone has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which plays a crucial role in cell survival and proliferation.[16]

Androgen Receptor Binding Affinity

The affinity with which androgens bind to the AR is a critical determinant of their biological potency. Dihydrotestosterone (DHT) generally exhibits a higher binding affinity for the AR than testosterone.[1][2] DHT binds to the AR with approximately two-fold higher affinity and has a five-fold slower dissociation rate compared to testosterone, contributing to its greater androgenic potency.[1][10] The binding affinities of various androgens and other steroids to the AR are typically quantified using equilibrium dissociation constants (Kd) or IC50 values derived from competitive binding assays.

| Compound | Receptor Binding Affinity (RBA) Relative to Methyltrienolone (MT) | Equilibrium Dissociation Constant (Kd) (nM) |

| Methyltrienolone (MT) | 100 | ~0.2-0.5 |

| Dihydrotestosterone (DHT) | ~50-90 | ~0.2-1.0[17] |

| Testosterone (T) | ~30-50 | ~0.4-2.0[17] |

| 19-Nortestosterone (Nandrolone) | >100 | - |

| Methenolone | ~75 | - |

| 1α-methyl-DHT | ~25 | - |

| Stanozolol | <5 | - |

Note: RBA and Kd values can vary depending on the experimental system and conditions. The RBA values are from Saartok et al., 1984, as presented in the search results.[18]

Experimental Protocols

A variety of in vitro and cell-based assays are employed to investigate the testosterone signaling cascade and receptor binding affinity.

Ligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the androgen receptor.

Objective: To determine the binding affinity (Kd) and binding capacity (Bmax) of a ligand for the androgen receptor.

Methodology:

-

Preparation of Receptor Source: A source of androgen receptor is required, which can be a cell lysate from androgen-sensitive cells (e.g., LNCaP prostate cancer cells), or a purified recombinant AR protein.[19]

-

Incubation: The receptor preparation is incubated with increasing concentrations of a radiolabeled androgen (e.g., [3H]-DHT or [3H]-R1881).

-

Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound ligand is separated from the free, unbound ligand. This can be achieved by methods such as dextran-coated charcoal adsorption, filtration, or scintillation proximity assay (SPA).[20]

-

Quantification: The amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: The data is analyzed using Scatchard plot analysis or non-linear regression to determine the Kd and Bmax.

For competitive binding assays, a fixed concentration of radiolabeled ligand is incubated with the receptor in the presence of increasing concentrations of an unlabeled competitor compound. The concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.

Reporter Gene Assay

This cell-based assay measures the transcriptional activity of the androgen receptor in response to a ligand.[21][22]

Objective: To quantify the agonist or antagonist activity of a compound on the androgen receptor.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293, CHO, or PC-3) is co-transfected with two plasmids: one expressing the human androgen receptor and another containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter containing androgen response elements (AREs).[23][24][25]

-

Compound Treatment: The transfected cells are then treated with the test compound at various concentrations.

-

Cell Lysis and Reporter Gene Assay: After a defined incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

-

Data Analysis: The dose-response curve is plotted, and the EC50 (for agonists) or IC50 (for antagonists) is calculated.

Co-Immunoprecipitation (Co-IP)

This technique is used to identify proteins that interact with the androgen receptor in a cellular context.[26]

Objective: To investigate the protein-protein interactions of the androgen receptor.

Methodology:

-

Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.[27]

-

Immunoprecipitation: An antibody specific to the androgen receptor is added to the cell lysate to form an immune complex.[28]

-

Immune Complex Capture: Protein A/G beads are added to capture the antibody-AR-interacting protein complex.[27]

-

Washing: The beads are washed to remove non-specifically bound proteins.[29]

-

Elution: The bound proteins are eluted from the beads.

-

Analysis: The eluted proteins are then analyzed by Western blotting or mass spectrometry to identify the interacting partners.[30]

Conclusion

The testosterone signaling cascade is a complex and multifaceted process involving both genomic and non-genomic pathways. The classical pathway, mediated by the nuclear androgen receptor, directly regulates gene expression, while the non-canonical pathways, initiated at the cell membrane, trigger rapid intracellular signaling events. The binding affinity of androgens to the androgen receptor is a key determinant of their biological activity. A thorough understanding of these signaling mechanisms and the methods used to investigate them is crucial for researchers and drug development professionals working to modulate androgen receptor activity for therapeutic benefit. The experimental protocols outlined in this guide provide a foundation for the robust characterization of androgen receptor function and the identification of novel therapeutic agents targeting this critical signaling pathway.

References

- 1. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Testosterone - Wikipedia [en.wikipedia.org]

- 3. Androgen receptor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Structural basis of androgen receptor binding to selective androgen response elements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Testosterone Mechanism of Action – My Endo Consult [myendoconsult.com]

- 9. Testosterone signaling and the regulation of spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Androgen Physiology: Receptor and Metabolic Disorders - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. Non-classical actions of testosterone and spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. Non-classical testosterone signaling is mediated by a G-protein-coupled receptor interacting with Gnα11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

- 17. Binding properties of androgen receptors. Evidence for identical receptors in rat testis, epididymis, and prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 19. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 21. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]

- 22. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 23. indigobiosciences.com [indigobiosciences.com]

- 24. caymanchem.com [caymanchem.com]

- 25. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]

- 26. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - FR [thermofisher.com]

- 27. bitesizebio.com [bitesizebio.com]

- 28. researchgate.net [researchgate.net]

- 29. benchchem.com [benchchem.com]

- 30. Analyzing the Androgen Receptor Interactome in Prostate Cancer: Implications for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Properties of Testosterone in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Testosterone, a primary androgenic hormone, plays a crucial role in the development and maintenance of male reproductive tissues and secondary sexual characteristics.[1] In biomedical research, animal models are indispensable for elucidating the multifaceted pharmacological properties of testosterone, ranging from its anabolic effects on muscle and bone to its complex influence on the central nervous system and inflammatory processes. This guide provides a comprehensive overview of the key pharmacological findings of testosterone in various animal models, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anabolic and Muscle-Enhancing Properties

Testosterone is widely recognized for its potent anabolic effects, particularly its ability to promote skeletal muscle growth.[1] Studies in various animal models have consistently demonstrated this property.

In a study involving growing lambs, testosterone administration was shown to increase the combined weight of the semitendinosus, splenius, and triceps brachii muscles.[2] Furthermore, rams and testosterone-implanted wethers exhibited greater DNA and RNA concentrations in the splenius muscle as muscle weight increased, suggesting a role in cellular proliferation and protein synthesis.[2] Similarly, in rabbits, testosterone treatment improved weight gain and feed efficiency. While not statistically significant, the testosterone-treated group showed the highest total and myofibrillar protein, as well as RNA and DNA content in the semitendinosus muscle.[3] This group also exhibited higher incorporation of 3H-leucine into myofibrillar protein, indicating enhanced protein synthesis.[3]

A study using a heterochronic parabiosis model in mice, where a young and old mouse are surgically joined, highlighted the essential role of testosterone in muscle growth in aged animals.[4][5] Old mice paired with young, testosterone-supplemented castrated mice showed significant improvements in gastrocnemius muscle weight and muscle fiber cross-sectional area compared to those paired with young, castrated mice without testosterone supplementation.[4] This effect was positively correlated with serum testosterone levels.[4]

Chicken embryo models have also been utilized to investigate the mechanisms of testosterone-induced muscle growth. Testosterone administration in chicken embryos led to a significant increase in the ratio of breast and leg muscle, as well as an increase in the cross-sectional area and density of myofibers.[6]

Quantitative Data on Anabolic Effects

| Animal Model | Parameter | Treatment Group | Control Group | Percentage Change | Reference |

| Aged Mice (C57Bl-6J) | Gastrocnemius Muscle Mass | 153 ± 8 mg | 127 ± 2 mg | +20.5% | [4] |

| Prepubertal Mice (Swiss albino) | Body Weight Gain (at 5 mg/kg TP) | Significant Increase | Vehicle | - | [7] |

| Rabbits | 3H-leucine incorporation into myofibrillar protein | Significantly Higher | Control | - | [3] |

Signaling Pathways in Anabolic Action

The anabolic effects of testosterone are mediated through complex signaling pathways, primarily involving the androgen receptor (AR).

Classical Androgen Receptor Signaling

The classical pathway involves testosterone diffusing across the cell membrane and binding to the AR in the cytoplasm.[8][9] This binding causes a conformational change, releasing the AR from heat shock proteins and allowing it to translocate to the nucleus.[8][9] In the nucleus, the AR binds to specific DNA sequences known as androgen response elements (AREs), recruiting co-regulator proteins and modulating the transcription of target genes involved in protein synthesis and muscle growth.[8][9]

Non-Classical Signaling Pathways

Testosterone can also elicit rapid, non-genomic effects through non-classical signaling pathways. One such pathway involves the interaction of testosterone with a membrane-associated AR, leading to the activation of Src kinase.[8][9] Activated Src can then trigger downstream signaling cascades, such as the MAPK/ERK pathway, which can also contribute to cellular growth and proliferation.[8][9][10]

Another non-classical mechanism involves a rapid influx of calcium ions ([Ca2+]) into the cell upon testosterone stimulation, mediated by L-type calcium channels.[9] This increase in intracellular calcium can activate various signaling molecules.[9][10] In chicken embryonic myoblasts, testosterone has been shown to promote proliferation via an AR-mediated activation of the PI3K/Akt signaling pathway.[6]

Anti-Inflammatory Properties

Emerging evidence from animal models suggests that testosterone possesses anti-inflammatory properties. In a testicular-feminized (Tfm) mouse model of atherogenesis, which exhibits low endogenous testosterone and a non-functional AR, testosterone replacement therapy (TRT) reduced the formation of fatty streaks in the aortic root and lowered serum levels of the pro-inflammatory cytokine interleukin-6 (IL-6).[11] This suggests both AR-dependent and independent anti-inflammatory actions of testosterone.[11]

Further studies in mouse models of rheumatoid arthritis (TNF-transgenic mice) have shown that reduced testosterone levels following orchiectomy are associated with increased synovial inflammation.[12] In vitro studies with bone marrow-derived macrophages from these mice indicated that testosterone can modulate the release of TNF-α in a sex- and concentration-dependent manner.[12] In castrated Sprague-Dawley rats, androgens have been shown to dose-dependently reduce the expression of TNF-α.[13]

Quantitative Data on Anti-Inflammatory Effects

| Animal Model | Parameter | Treatment Group | Control Group | Outcome | Reference |

| Tfm Mice | Aortic Fatty Streak Formation | TRT | Saline | Reduced | [11] |

| Tfm Mice | Serum IL-6 | TRT | Saline | Reduced | [11] |

| Orchidectomized Rats | Serum IL-6 | Orchidectomized | Sham | Significantly Increased | [14] |

| TNF-Tg Mice (Orchiectomized) | Synovial Inflammatory Infiltrate | Orchiectomized | Sham | Significantly Higher | [12] |

Pharmacokinetics and Toxicity

The pharmacokinetic profile of testosterone has been investigated in animal models. Due to extensive first-pass metabolism, oral bioavailability is very low.[1] In rats, a parenteral testosterone microsphere formulation demonstrated a dose-dependent and controlled release, maintaining fairly uniform serum testosterone levels for an extended period.[15]

Toxicological studies in animal models have revealed potential adverse effects associated with high doses or prolonged administration of testosterone. In mice, testosterone implantation has been linked to cervical-uterine tumors.[16] In rats, it has been suggested to increase susceptibility to hepatoma and enhance the number of chemically induced liver carcinomas.[16] High doses of testosterone (100 mg pellet) in rats resulted in a decreased testes-to-body-weight ratio and an increased liver-to-body-weight ratio, along with elevated levels of the liver enzyme glutamic-oxaloacetic transaminase (SGOT).[17]

Experimental Protocols

Testosterone Administration in Mice

-

Heterochronic Parabiosis Model: Young (5 months) and aged (22-23 months) C57Bl-6J male mice are used. Young mice may be castrated and receive 1.0 cm testosterone implants made from polydimethylsiloxane tubing. Parabiotic pairings are surgically created between young and old mice and maintained for 4 weeks before analysis.[4]

-

Subcutaneous Injections: For studying reproductive effects, postpubertal C57BL/6N female mice (8-9 weeks old) can be injected subcutaneously with testosterone enanthate (e.g., 0.45 mg) twice weekly for 6 weeks. The vehicle control is typically sesame oil.[18][19]

Testosterone Administration in Rats

-

Pellet Implantation: For long-term studies, testosterone can be administered via subcutaneously implanted pellets (e.g., 10, 25, 50, 100 mg) in the dorsal region of the neck of gonadally intact male Wistar rats. Lactate pellets can be used as a control. Plasma testosterone levels can be monitored at various time points (e.g., 30, 60, 90 days).[17]

-

Microsphere Formulation: For pharmacokinetic studies, orchiectomized male rats can receive a parenteral biodegradable testosterone microsphere formulation designed for controlled release at specific daily doses (e.g., 25, 75, or 225 µ g/day ).[15]

Conclusion

Animal models have been instrumental in delineating the diverse pharmacological properties of testosterone. The data gathered from these studies, particularly concerning its anabolic, anti-inflammatory, and signaling mechanisms, provide a crucial foundation for the development of therapeutic strategies targeting a range of conditions, from muscle wasting disorders to inflammatory diseases. The detailed experimental protocols and pathway analyses presented in this guide offer a valuable resource for researchers and drug development professionals working in this field. Continued research utilizing these and other innovative animal models will undoubtedly further unravel the complex and multifaceted actions of testosterone.

References

- 1. Testosterone - Wikipedia [en.wikipedia.org]

- 2. Effect of testosterone on differential muscle growth and on protein and nucleic acid concentrations in muscles of growing lambs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of testosterone on skeletal muscle development and protein synthesis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Testosterone is essential for skeletal muscle growth in aged mice in a heterochronic parabiosis model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (2014) Cell and tissue research: Testosterone is essential for skeletal muscle growth in aged mice in a heterochronic parabiosis model | HSCRB [hscrb.harvard.edu]

- 6. Testosterone Promotes the Proliferation of Chicken Embryonic Myoblasts Via Androgen Receptor Mediated PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exogenous Testosterone, Aging, and Changes in Behavioral Response of Gonadally Intact Male Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Testosterone signaling and the regulation of spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

- 11. Effect of Testosterone on Inflammatory Markers in the Development of Early Atherogenesis in the Testicular-Feminized Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Variable Effects of Testosterone on Male versus Female Derived Macrophages in Inflammatory Arthritis - ACR Meeting Abstracts [acrabstracts.org]

- 13. tandfonline.com [tandfonline.com]

- 14. The Effects of Testosterone Deficiency and Its Replacement on Inflammatory Markers in Rats: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics and pharmacodynamics of a parenteral testosterone microsphere formulation in the male rat. Demonstration of dose dependence and controlled release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. The behavioral and toxicological effects of testosterone pellet implantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. A mouse model to investigate the impact of testosterone therapy on reproduction in transgender men - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Extraction and Purification of Teasterone from Tea Leaves

Audience: Researchers, scientists, and drug development professionals.

Introduction

Teasterone is a novel steroidal saponin identified in Camellia sinensis (tea) leaves, exhibiting significant potential for therapeutic applications. This document provides a comprehensive protocol for the extraction, purification, and characterization of this compound, tailored for researchers in natural product chemistry and drug development. The methodologies outlined herein are designed to yield high-purity this compound for subsequent bioactivity screening and preclinical studies.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for the optimization of extraction and purification parameters.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₀H₅₀O₅ |

| Molecular Weight | 490.7 g/mol |

| Boiling Point | 632.5 °C (predicted) |

| Melting Point | 221-224 °C |

| Solubility | Soluble in Methanol, Ethanol; Sparingly soluble in Water; Insoluble in Hexane |

| Appearance | White crystalline powder |

| UV λmax | 205 nm |

Extraction and Purification Workflow

The overall workflow for the isolation of this compound from tea leaves is depicted in the following diagram. This multi-step process is designed to efficiently extract and purify the target compound while minimizing degradation.

Figure 1: Overall workflow for the extraction and purification of this compound.

Detailed Experimental Protocols

Preparation of Tea Leaf Material

-

Drying: Freshly harvested tea leaves (Camellia sinensis) are shade-dried for 5-7 days until brittle.

-

Grinding: The dried leaves are ground into a fine powder (40-60 mesh) using a Wiley mill.

-

Storage: The powder is stored in airtight containers at 4°C to prevent degradation of bioactive compounds.

Ultrasonic-Assisted Extraction

-

Mixing: Mix 100 g of dried tea leaf powder with 1 L of 80% aqueous ethanol in a 2 L beaker.

-

Extraction: Place the beaker in an ultrasonic bath and extract at a frequency of 40 kHz and a power of 250 W for 30 minutes at 50°C.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper.

-

Repeat: Repeat the extraction process on the residue two more times.

-

Pooling: Combine the filtrates from all three extractions.

-

Concentration: Concentrate the pooled filtrate under reduced pressure at 50°C using a rotary evaporator to obtain the crude extract.

Liquid-Liquid Partitioning

-

Resuspension: Resuspend the crude extract in 500 mL of deionized water.

-

Partitioning: Transfer the aqueous suspension to a 1 L separatory funnel and partition three times with an equal volume of n-hexane to remove non-polar impurities such as pigments and lipids.

-

Collection: Collect the lower aqueous phase, which contains the target this compound.

Macroporous Resin Chromatography

-

Column Preparation: Pack a glass column (5 cm x 50 cm) with 500 g of pre-treated HPD-100 macroporous resin.

-

Equilibration: Equilibrate the column by washing with 2 bed volumes (BV) of deionized water.

-

Loading: Load the aqueous phase from the previous step onto the column at a flow rate of 2 BV/h.

-

Washing: Wash the column with 3 BV of deionized water to remove unbound impurities.

-

Elution: Elute the bound compounds with a stepwise gradient of ethanol in water. This compound is expected to elute with 70% ethanol. Collect fractions of 250 mL.

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) as described in section 4.1.

-

Pooling and Concentration: Pool the fractions containing this compound and concentrate using a rotary evaporator.

Preparative High-Performance Liquid Chromatography (HPLC)

-

System: A preparative HPLC system equipped with a C18 column (e.g., 20 x 250 mm, 10 µm) is used.

-

Mobile Phase: An isocratic mobile phase of Methanol:Water (75:25, v/v) is recommended.

-

Flow Rate: Set the flow rate to 10 mL/min.

-

Injection Volume: Inject 5 mL of the concentrated fraction from the macroporous resin chromatography step.

-

Detection: Monitor the elution at 205 nm.

-

Fraction Collection: Collect the peak corresponding to the retention time of this compound.

-

Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC. Pool fractions with >98% purity.

-

Lyophilization: Lyophilize the purified fraction to obtain this compound as a white powder.

Analytical Methods

Thin Layer Chromatography (TLC)

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: Chloroform:Methanol:Water (7:3:0.5, v/v/v).

-

Visualization: Spray with 10% sulfuric acid in ethanol and heat at 110°C for 10 minutes. This compound will appear as a purple spot.

Analytical HPLC

-

Column: C18 column (4.6 x 150 mm, 5 µm).

-

Mobile Phase: Acetonitrile:Water (60:40, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 205 nm.

-